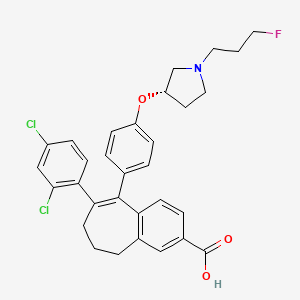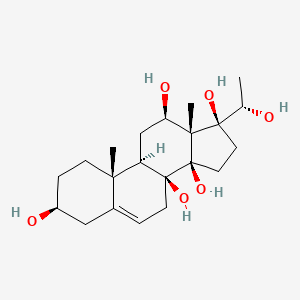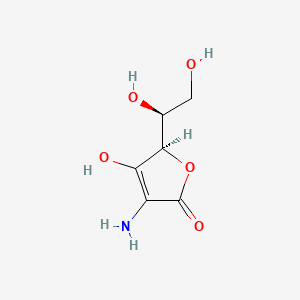
L-Scorbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scorbamic acid is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Role in Oxidation Processes
L-Scorbamic acid plays a significant role in the oxidation process of L-ascorbic acid, acting as an intermediate species. This process leads to the formation of 2,2′-nitrilo-di-2(2′)-deoxy-L-ascorbic acid monoammonium salt, which has a reddish-brown appearance. The structures of L-scorbamic acid and its diastereomer, Derythroscorbamic acid, have been analyzed, providing insights into the chemical transformations involved in this oxidation process (Imai, Yokoyama, Sekine, Uekusa, & Ohashi, 2003).
2. Antioxidant and Neurite Outgrowth-Enhancing Activities
L-Scorbamic acid exhibits strong antioxidant activities, as evidenced by its superior radical-scavenging activity compared to ascorbic acid. Additionally, it has been found to enhance neurite outgrowth in PC12 cells, indicating potential applications in neurological research and therapy (Iwaoka, Ikeda, Ohno, Ito, & Tai, 2018).
3. Involvement in Radical Formation
Research shows that L-scorbamic acid can lead to the formation of radical species when oxidized with certain oxidants. This insight is crucial for understanding the chemical dynamics involving L-scorbamic acid and its role in the formation of reactive molecules (Kurata & Fujimaki, 1974).
4. Structural Characteristics of Amino-Reductones
The structural characteristics of amino-reductones like L-scorbamic acid have been investigated to understand their involvement in chemical changes in food processes. These studies provide detailed insights into the molecular structure and stability of compounds like L-scorbamic acid (Kurata & Otsuka, 1998).
Eigenschaften
CAS-Nummer |
32764-43-5 |
|---|---|
Produktname |
L-Scorbamic acid |
Molekularformel |
C6H9NO5 |
Molekulargewicht |
175.14 |
IUPAC-Name |
(2R)-4-amino-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H9NO5/c7-3-4(10)5(2(9)1-8)12-6(3)11/h2,5,8-10H,1,7H2/t2-,5+/m0/s1 |
InChI-Schlüssel |
RTPBEMVDAXPYRC-MVHIGOERSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)N)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Scorbamic acid; L-Scorbamic acid; Scorbaminic; Amino reductone; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




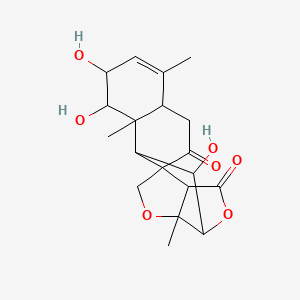
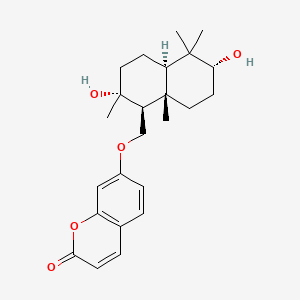
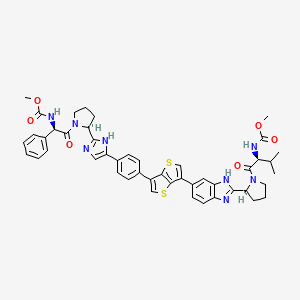
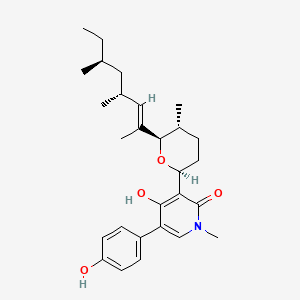
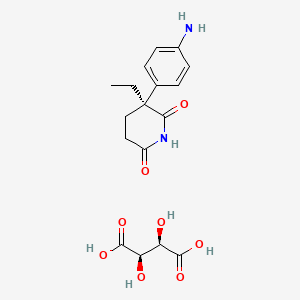
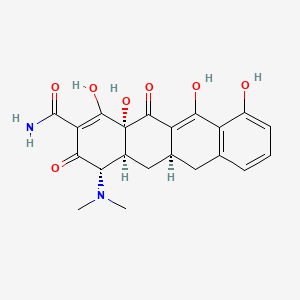

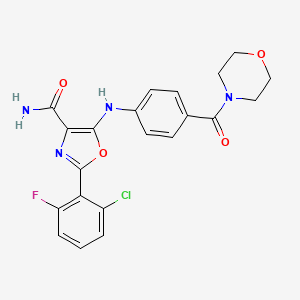
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
